6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
Preparation Methods
The synthesis of 6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters . The reaction is carried out by boiling an equimolar mixture of reagents in alcohol in the presence of catalytic amounts of piperidine, resulting in yields of 69-89% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of luminescent materials for optical applications.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one include other pyranoquinolines such as:
- 3-acyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-ones
- 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates
These compounds share similar structural features but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-methylpentanoyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C22H27NO3/c1-13(2)7-8-19(24)17-10-15-9-16-14(3)12-22(4,5)23(6)18(16)11-20(15)26-21(17)25/h9-13H,7-8H2,1-6H3 |
InChI Key |
AJUMSPMCURQPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CCC(C)C)C)(C)C |
Origin of Product |
United States |
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